molecular formula C24H29F2N5O5S2 B12536448 6-[2-tert-butyl-5-(2,4-difluorophenyl)-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid CAS No. 849064-43-3

6-[2-tert-butyl-5-(2,4-difluorophenyl)-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid

Cat. No.: B12536448
CAS No.: 849064-43-3
M. Wt: 569.6 g/mol
InChI Key: MUOZIXHHNYUODU-UHFFFAOYSA-N
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Description

6-[2-tert-butyl-5-(2,4-difluorophenyl)-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes tert-butyl, difluorophenyl, imidazolyl, and benzimidazolyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-tert-butyl-5-(2,4-difluorophenyl)-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine involves multiple steps, including the formation of the imidazole and benzimidazole rings, followed by the introduction of the tert-butyl and difluorophenyl groups. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-[2-tert-butyl-5-(2,4-difluorophenyl)-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-[2-tert-butyl-5-(2,4-difluorophenyl)-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[2-tert-butyl-5-(2,4-difluorophenyl)-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine stands out due to its combination of functional groups, which confer unique chemical and biological properties

Properties

CAS No.

849064-43-3

Molecular Formula

C24H29F2N5O5S2

Molecular Weight

569.6 g/mol

IUPAC Name

6-[2-tert-butyl-5-(2,4-difluorophenyl)-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid

InChI

InChI=1S/C23H25F2N5O2S.CH4O3S/c1-12(2)33(31,32)30-18-10-13(6-9-17(18)27-22(30)26)19-20(29-21(28-19)23(3,4)5)15-8-7-14(24)11-16(15)25;1-5(2,3)4/h6-12H,1-5H3,(H2,26,27)(H,28,29);1H3,(H,2,3,4)

InChI Key

MUOZIXHHNYUODU-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)N1C2=C(C=CC(=C2)C3=C(NC(=N3)C(C)(C)C)C4=C(C=C(C=C4)F)F)N=C1N.CS(=O)(=O)O

Origin of Product

United States

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